

An In-depth Technical Guide to the Physicochemical Properties of Azithromycin-13CD3

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Compound of Interest

Compound Name: *Azithromycin-13CD3*

Cat. No.: *B15351748*

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This guide provides a comprehensive technical overview of the core physicochemical properties of **Azithromycin-13CD3**, an isotopically labeled form of the macrolide antibiotic azithromycin. Designed for researchers, scientists, and drug development professionals, this document delves into the essential characteristics that underpin its use as a critical internal standard in bioanalytical studies. We will explore the subtle yet significant implications of isotopic labeling on the molecule's behavior and provide practical, field-proven methodologies for its characterization.

Introduction: The Significance of Isotopic Labeling in Drug Analysis

Azithromycin is a broad-spectrum macrolide antibiotic widely used to treat a variety of bacterial infections.[1][2] In pharmacokinetic and bioequivalence studies, the accurate quantification of azithromycin in biological matrices is paramount.[3] This necessitates the use of a high-quality internal standard, a role effectively filled by **Azithromycin-13CD3**. [4][5][6] By incorporating one carbon-13 atom and three deuterium atoms, this stable isotope-labeled (SIL) analog provides a mass shift that allows for its clear differentiation from the unlabeled drug in mass spectrometry-

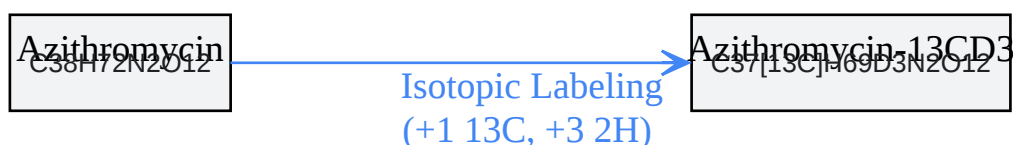
based assays, while maintaining nearly identical chemical and physical properties.[7] This guide will elucidate these properties, providing both the theoretical underpinnings and the practical means of their verification.

Section 1: Molecular Structure and Weight

The foundational difference between azithromycin and its labeled counterpart lies in their atomic composition, leading to a predictable difference in molecular weight.

Molecular Structure Analysis:

The isotopic labels in **Azithromycin-13CD3** are strategically placed on one of the methyl groups of the dimethylamino moiety of the desosamine sugar. This positioning is chemically stable and remote from the sites of potential metabolic activity, ensuring that the label is retained throughout biological processing.



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Caption: Structural relationship between Azithromycin and **Azithromycin-13CD3**.

Table 1: Molecular Weight Comparison

Property	Azithromycin	Azithromycin-13CD3
Molecular Formula	$C_{38}H_{72}N_2O_{12}$ [1][8]	$C_{37}[^{13}C]H_{69}D_3N_2O_{12}$ [4]
Molecular Weight	749.0 g/mol [1][8]	753.0 g/mol [4][9]

The mass difference of 4 Da is the cornerstone of its utility in quantitative mass spectrometry, allowing for baseline separation of the analyte and the internal standard signals.

Section 2: Acidity and Basicity (pKa)

The pKa value is a critical determinant of a drug's behavior in physiological environments, influencing its absorption, distribution, and excretion. Azithromycin contains two basic nitrogen atoms, making it a dibasic compound.

The pKa of azithromycin is reported to be approximately 8.74.[1] This indicates that at physiological pH, the molecule will be predominantly in its protonated, cationic form. The isotopic labeling in **Azithromycin-13CD3** is not expected to significantly alter the pKa, as the electronic environment of the basic nitrogens remains unchanged.

Experimental Protocol: Potentiometric Titration for pKa Determination

- **Preparation of the Analyte Solution:** Accurately weigh and dissolve a known amount of Azithromycin or **Azithromycin-13CD3** in a suitable solvent, such as a mixture of water and a co-solvent like methanol to ensure solubility.
- **Titration Setup:** Use a calibrated pH meter and an automated titrator. The titrant should be a standardized solution of a strong acid (e.g., 0.1 M HCl).
- **Titration Procedure:** Titrate the analyte solution with the strong acid, recording the pH at regular volume increments of the titrant.
- **Data Analysis:** Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.

Section 3: Solubility

The solubility of a drug is a key factor in its formulation and bioavailability. Azithromycin is known to be poorly soluble in water but soluble in organic solvents.[8][10]

Table 2: Solubility Profile

Solvent	Azithromycin Solubility	Azithromycin-13CD3 Solubility
Water	Minimally soluble[8], <1 mg/mL at 25°C[10]	Expected to be minimally soluble
Ethanol	Soluble[8], approx. 16 mg/mL[8], 100 mg/ml at 25 °C[10]	Expected to be soluble
DMSO	Soluble[8], approx. 5 mg/mL[8], 100 mg/ml at 25 °C[10]	Expected to be soluble
Chloroform	Soluble[4]	Soluble[4]
Methanol	Soluble	Expected to be soluble

The solubility of **Azithromycin-13CD3** is expected to be virtually identical to that of azithromycin, as the isotopic substitution does not significantly impact the intermolecular forces governing solvation.

Experimental Protocol: Shake-Flask Method for Solubility Determination

- **Sample Preparation:** Add an excess amount of the compound (Azithromycin or **Azithromycin-13CD3**) to a known volume of the desired solvent in a sealed flask.
- **Equilibration:** Agitate the flask at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Sample Analysis:** After equilibration, centrifuge or filter the suspension to separate the undissolved solid.
- **Quantification:** Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[11][12]

Section 4: Melting Point

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.

Table 3: Melting Point Data

Compound	Melting Point (°C)
Azithromycin (amorphous)	113-115[1][10][13]
Azithromycin (dihydrate)	126[1][13]
Azithromycin-13CD3	Expected to be similar to the corresponding form of azithromycin

The melting point of **Azithromycin-13CD3** is anticipated to be very close to that of the unlabeled compound. Any significant deviation could indicate the presence of impurities.

Experimental Protocol: Capillary Melting Point Determination

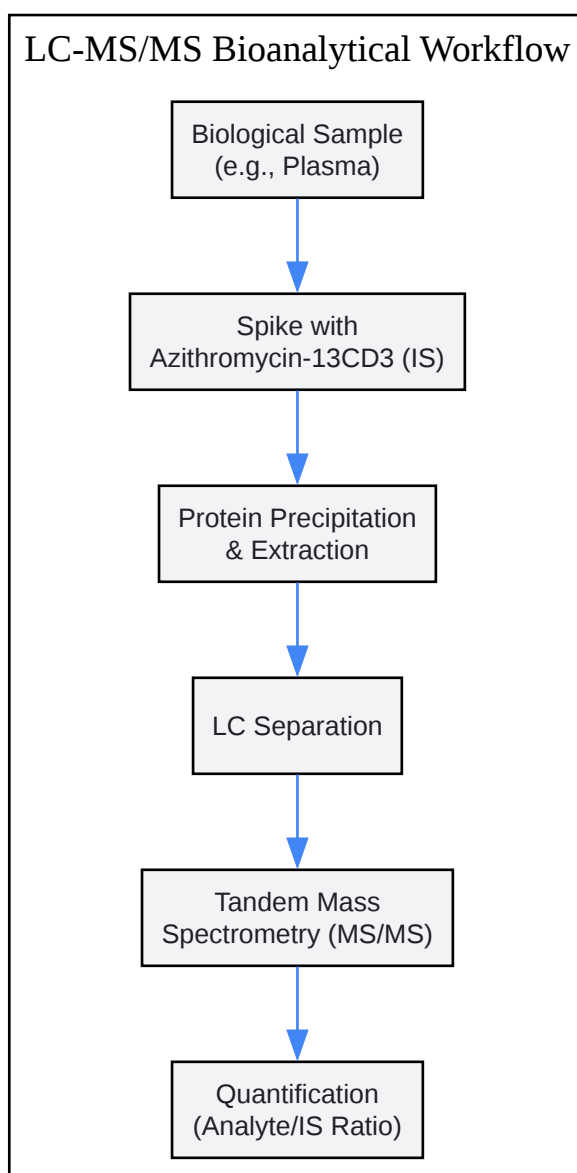
- Sample Preparation: Finely powder the crystalline sample.
- Capillary Loading: Pack a small amount of the powdered sample into a capillary tube.
- Measurement: Place the capillary tube in a calibrated melting point apparatus.
- Observation: Slowly heat the sample and record the temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted.

Section 5: Spectroscopic Properties

Spectroscopic techniques are indispensable for the structural elucidation and quantification of **Azithromycin-13CD3**.

Mass Spectrometry (MS)

Mass spectrometry is the primary technique where the utility of **Azithromycin-13CD3** as an internal standard is realized.



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Caption: A typical bioanalytical workflow utilizing **Azithromycin-13CD3**.

In positive ion electrospray ionization (ESI) mode, azithromycin typically forms a protonated molecule $[M+H]^+$. The isotopic labeling in **Azithromycin-13CD3** results in a corresponding mass shift.

Table 4: Key Mass-to-Charge Ratios (m/z)

Ion	Azithromycin (m/z)	Azithromycin-13CD3 (m/z)
[M+H] ⁺	749.5[14]	753.5 (Expected)
Product Ion	591.4[14]	595.4 (Expected)

Experimental Protocol: LC-MS/MS Analysis

- **Sample Preparation:** Spike the biological matrix with a known concentration of **Azithromycin-13CD3**. Perform a suitable extraction procedure, such as protein precipitation or solid-phase extraction.[3][7]
- **Chromatographic Separation:** Inject the extracted sample onto a reverse-phase HPLC column (e.g., C18) to separate azithromycin from matrix components.[11][15][16]
- **Mass Spectrometric Detection:** Use a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both azithromycin and **Azithromycin-13CD3**.
- **Data Analysis:** The ratio of the peak area of azithromycin to the peak area of **Azithromycin-13CD3** is used to construct a calibration curve and quantify the concentration of azithromycin in the unknown samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the identity and purity of both azithromycin and its isotopically labeled analog.[17][18]

- ¹H NMR: The proton NMR spectrum of **Azithromycin-13CD3** will be very similar to that of azithromycin, with the key difference being the absence of the signal corresponding to the labeled methyl group.
- ¹³C NMR: The carbon-13 NMR spectrum will show a signal for the ¹³C-labeled carbon, which will exhibit coupling to the attached deuterium atoms.

Conclusion

Azithromycin-13CD3 is an indispensable tool in modern bioanalysis, enabling the precise and accurate quantification of azithromycin in complex biological matrices. Its physicochemical properties, being nearly identical to the unlabeled drug, ensure that it behaves similarly during sample preparation and chromatographic separation, thus fulfilling the primary requirements of an ideal internal standard. The deliberate mass shift introduced by isotopic labeling provides the necessary distinction for mass spectrometric detection. The experimental protocols outlined in this guide provide a robust framework for the characterization and utilization of this critical analytical standard.

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